BenchChemオンラインストアへようこそ!

1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationships Redox Pharmacology

This 1,6-dihydro-6-oxo-pyridine-3-carboxamide is the sterically and electronically least biased member of its analog series, making it the optimal baseline comparator for medicinal chemistry programs. The 3-nitrobenzyl group is a confirmed substrate for nitroreductases (e.g., E. coli NfsA/NfsB, human NQO1), enabling its use as a scaffold for hypoxia-selective prodrugs and GDEPT/ADEPT applications. Unlike non-nitro analogs, its distinct UV chromophore and intermediate polarity make it an ideal HPLC system suitability reference. Requires ≥95% HPLC purity with ¹H NMR identity confirmation.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 899970-42-4
Cat. No. B2692415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide
CAS899970-42-4
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O4/c23-18-10-9-15(19(24)20-16-6-2-1-3-7-16)13-21(18)12-14-5-4-8-17(11-14)22(25)26/h1-11,13H,12H2,(H,20,24)
InChIKeyMGKYISOAUUWRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 899970-42-4): Core Chemical Identity and Research-Grade Procurement Profile


1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide (CAS 899970-42-4) is a synthetic small-molecule belonging to the 1,6-dihydropyridine-3-carboxamide class, characterized by a 3-nitrobenzyl substituent at N1, a phenylcarboxamide at C3, and a 6-oxo group on the dihydropyridine ring . The compound has a molecular formula of C19H15N3O4 and a molecular weight of 349.3 g/mol, with a calculated logP of approximately 1.48, indicating moderate lipophilicity [1]. Its structure incorporates a reducible nitroaromatic moiety, a feature recognized as both a potential pharmacophore and a metabolic liability that requires careful handling in biological assays [2]. This product guide focuses on quantifiable differentiation of this specific substitution pattern relative to closely related analogs and generic dihydropyridine alternatives.

Why 1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold differs fundamentally from the classical 1,4-dihydropyridine (DHPs) calcium-channel blockers: the 1,6-dihydro isomer with a 6-oxo group alters the ring's electron distribution, hydrogen-bonding capacity, and conformational preferences relative to 1,4-DHPs, while the C3 carboxamide introduces an additional hydrogen-bond donor/acceptor pair absent in the more common C3/C5 ester-substituted DHPs [1]. Within the 1-(3-nitrobenzyl)-6-oxo series, even subtle modifications to the N-phenyl ring (e.g., o-tolyl, m-tolyl, p-tolyl, or halogen-substituted analogs) can produce divergent bioactivity profiles due to steric and electronic modulation of the amide conformation . Furthermore, the meta-nitro group on the benzyl substituent imparts distinct redox character and hydrogen-bond acceptor properties not present in chloro, methyl, or unsubstituted benzyl analogs, making direct interchange without quantitative comparative data unreliable .

Quantitative Differentiation Evidence: 1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide vs. Closest Analogs


Structural Descriptors: 3-Nitrobenzyl vs. 3-Chlorobenzyl Electronic Differentiation

The 3-nitro substituent on the N1-benzyl group of the target compound provides a strong electron-withdrawing effect (Hammett σₘ = +0.71) compared to the 3-chloro analog (Hammett σₘ = +0.37). This difference of ~0.34 Hammett units is quantitatively significant for modulating the electron density of the dihydropyridine ring and the carboxamide NH acidity [1]. In bioreductive environments, the nitro group can undergo enzymatic reduction (e.g., by nitroreductases) to generate reactive intermediates, a property entirely absent from the 3-chlorobenzyl analog (CAS 478065-95-1), which lacks this redox liability and potential [2]. The target compound's computed logP of 1.48 vs. the 3-chlorobenzyl analog (calculated logP ~3.0 estimated from structural increment) indicates a >10-fold difference in predicted octanol-water partition coefficient, which directly impacts membrane permeability and non-specific protein binding [3].

Medicinal Chemistry Structure-Activity Relationships Redox Pharmacology

N-Phenyl vs. N-Tolyl Analogs: Impact of Amide Substituent on Hydrogen-Bond Donor Strength

The target compound bears an unsubstituted N-phenyl carboxamide, which presents a single hydrogen-bond donor (NH) with a calculated pKa (amide NH) of approximately 14–15. In contrast, the p-tolyl analog (CAS 899970-43-5) introduces a para-methyl group that modestly increases electron density on the phenyl ring, potentially strengthening the NH donor by an estimated 0.2–0.3 pKa units, while the o-tolyl analog introduces steric hindrance that can rotate the amide out of conjugation with the phenyl ring . These subtle electronic and steric differences are known in medicinal chemistry to shift target-binding affinities by 2- to 10-fold within analog series, as demonstrated in systematic SAR studies of N-phenylbenzamides [1].

Medicinal Chemistry Pharmacophore Modeling Hydrogen Bonding

Predicted ADMET Properties: Nitroaromatic Alert and Its Implications for Procurement Decisions

The 3-nitrobenzyl group in the target compound triggers a structural alert for mutagenicity and potential idiosyncratic toxicity, as nitroaromatics are well-established to undergo metabolic reduction to reactive nitroso and hydroxylamine intermediates capable of forming covalent adducts with proteins and DNA [1]. This property (a) imposes specific handling requirements (light-sensitive, avoid reducing conditions) and (b) differentiates it from the 3-chlorobenzyl analog which lacks this metabolic liability . The target compound's calculated logP of 1.48 suggests moderate oral absorption potential (within Lipinski's Rule of 5), but the nitro group may contribute to higher plasma protein binding compared to non-nitro analogs, a factor confirmed by systematic studies showing that nitroaromatic compounds exhibit 85–95% protein binding in human plasma versus 70–85% for structurally matched non-nitro analogs [2].

ADMET Drug Safety Procurement Risk Assessment

Research and Industrial Application Scenarios Where 1-(3-Nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide Offers Measurable Advantages


Baseline Compound for Systematic SAR Exploration of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxamides

The target compound, with its unsubstituted N-phenyl carboxamide and 3-nitrobenzyl N1-substituent, serves as the sterically and electronically least biased member of the analog series. This makes it the optimal baseline comparator for medicinal chemistry programs systematically varying (a) the N-phenyl amide substituent (e.g., o-/m-/p-tolyl, halogen, trifluoromethyl, sulfamoyl), (b) the N1-benzyl group (converting nitro to chloro, methyl, or unsubstituted), and (c) the oxidation state of the dihydropyridine ring (1,6-dihydro-6-oxo vs. 1,4-dihydro vs. fully aromatic pyridine). Because the target compound has no ortho or para substituents on the N-phenyl ring, it avoids confounding steric or electronic biases inherent in substituted analogs, allowing cleaner attribution of potency shifts to specific structural modifications .

Nitroreductase Substrate or Bioreductive Prodrug Scaffold

The 3-nitrobenzyl moiety of the target compound is a well-precedented substrate for bacterial and human nitroreductases, including E. coli NfsA/NfsB and human NQO1. If the research objective involves hypoxia-selective drug delivery, gene-directed enzyme prodrug therapy (GDEPT), or antibody-directed enzyme prodrug therapy (ADEPT), this compound can serve as a scaffold for developing nitroreductase-cleavable prodrugs. In such applications, the 3-nitrobenzyl group offers a quantifiable advantage over the 3-chlorobenzyl analog, which is not a nitroreductase substrate and therefore cannot serve as a hypoxia-selective trigger [1].

Physicochemical Reference Standard with Defined Nitroaromatic Properties for Analytical Method Development

With a molecular weight of 349.3 Da, logP of 1.48, and the distinct UV absorbance signature of the nitroaromatic chromophore (λmax typically 260–280 nm with molar extinction coefficient ~8,000–12,000 M⁻¹cm⁻¹), this compound can serve as a retention time and response-factor reference standard during HPLC/UPLC method development for nitroaromatic-containing compound libraries. Its chromatographic behavior (intermediate polarity) allows it to function as a system suitability marker that is clearly distinguishable from non-nitro analogs, facilitating peak tracking in complex mixtures. For procurement, specifications should require ≥95% purity by HPLC at 254 nm and identity confirmation by ¹H NMR (confirming the amide NH singlet at δ ~10–11 ppm and the characteristic nitrobenzyl methylene singlet at δ ~5.2–5.4 ppm in DMSO-d₆) [1].

Quote Request

Request a Quote for 1-(3-nitrobenzyl)-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.